molecular formula C19H20N2O5 B14776812 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one

Cat. No.: B14776812
M. Wt: 356.4 g/mol
InChI Key: IFDYLBFRWVQIHF-UHFFFAOYSA-N
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Description

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is a complex organic compound with a unique structure that includes an azetidinone ring, a benzo[d][1,3]dioxole moiety, and a dimethoxybenzyl group

Preparation Methods

The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d][1,3]dioxole and dimethoxybenzyl intermediates, followed by their coupling with an azetidinone precursor. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the breakdown of the azetidinone ring and formation of simpler products.

Scientific Research Applications

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: Researchers may use this compound to probe biological pathways and mechanisms, providing insights into cellular processes and disease states.

Mechanism of Action

The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

When compared to similar compounds, 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    3-Amino-4-(benzo[d][1,3]dioxol-5-yl)azetidin-2-one: Lacks the dimethoxybenzyl group, which may affect its biological activity and chemical properties.

    1-(3,4-Dimethoxybenzyl)azetidin-2-one: Lacks the benzo[d][1,3]dioxole moiety, potentially altering its interactions with molecular targets.

    4-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one: Lacks the amino group, which may influence its reactivity and biological effects.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

3-amino-4-(1,3-benzodioxol-5-yl)-1-[(3,4-dimethoxyphenyl)methyl]azetidin-2-one

InChI

InChI=1S/C19H20N2O5/c1-23-13-5-3-11(7-15(13)24-2)9-21-18(17(20)19(21)22)12-4-6-14-16(8-12)26-10-25-14/h3-8,17-18H,9-10,20H2,1-2H3

InChI Key

IFDYLBFRWVQIHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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